D-Allose-13C

Description

Properties

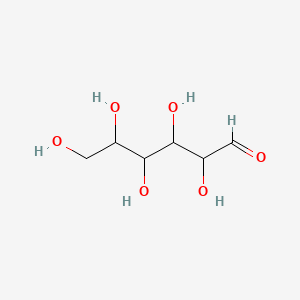

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860057 | |

| Record name | Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3 | |

| Record name | Hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045009629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Talose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dextrose (polymer) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-mannose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Altrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-altrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-gulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Analysis of D-Allose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of D-Allose-¹³C, a labeled rare sugar with significant potential in biomedical research and drug development. This document details established synthetic methodologies, including chemo-enzymatic and biological routes, and outlines the key analytical techniques for structural characterization.

Synthesis of D-Allose-¹³C

The introduction of a ¹³C isotope into the D-allose structure is critical for metabolic flux analysis and mechanistic studies. Both chemical and enzymatic methods have been developed to achieve this, each with distinct advantages.

Chemo-enzymatic Synthesis

A novel and efficient chemo-enzymatic approach has been developed, offering high yields and scalability. This process involves an initial selective enzymatic oxidation, followed by two successive chemical reduction steps.[1]

Experimental Protocol:

-

Enzymatic Oxidation: The process starts with a selective enzymatic oxidation of a protected glucose derivative. This step is characterized by the absence of byproducts, which simplifies downstream purification.[1]

-

Stereoselective Reduction: The resulting ketone at the C-3 position is then chemically reduced. A notable method employs LS-Selectride, yielding the allose derivative with an inverted configuration at C-3. This step has been reported to achieve a yield of 86%.[1]

-

Deprotection: The final step involves the cleavage of protecting groups, such as a benzyl group, via hydrogenation to afford the final D-allose product. This deprotection step has been shown to have a yield of 94%.[1]

Workflow of Chemo-enzymatic Synthesis:

Caption: Chemo-enzymatic synthesis workflow for D-Allose.

Biosynthesis

Biological synthesis presents an environmentally friendly alternative to chemical methods. A common approach is a three-step enzyme-catalyzed pathway starting from D-glucose.[2][3] Another established biological method involves the isomerization of D-allulose.

1.2.1. Three-Step Enzymatic Conversion from D-Glucose

This pathway utilizes a series of isomerase and epimerase enzymes to convert D-glucose into D-allose.[2][4]

Signaling Pathway for Biosynthesis from D-Glucose:

Caption: Enzymatic pathway from D-Glucose to D-Allose.

1.2.2. Isomerization of D-Allulose

Commercial food-grade D-glucose isomerase can be used to convert D-allulose to D-allose.[2] This method is suitable for continuous production in a packed bed reactor.

Experimental Protocol:

-

Enzyme: Commercial immobilized D-glucose isomerase (e.g., Sweetzyme IT).[2]

-

Substrate: D-allulose solution (e.g., 500 g/L).[2]

-

Reaction Conditions: Optimized at pH 8.0 and 60°C.[2]

-

Reactor: Continuous flow in a packed bed reactor.[2]

-

Productivity: This system has been shown to produce approximately 150 g/L of D-allose from 500 g/L D-allulose, with a productivity of 36 g/L/h and a conversion yield of 30%.[2]

| Synthesis Method | Key Enzymes/Reagents | Starting Material | Reported Yield/Productivity | Reference |

| Chemo-enzymatic | Glycoside 3-oxidase, LS-Selectride | Protected D-Glucose | 86% (Reduction), 94% (Deprotection) | [1] |

| Biosynthesis | D-Glucose Isomerase, D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | D-Glucose | - | [2][4] |

| Biosynthesis (Isomerization) | Immobilized D-Glucose Isomerase | D-Allulose | 30% Conversion, 36 g/L/h Productivity | [2] |

Structural Analysis of D-Allose-¹³C

The structural integrity and isotopic enrichment of synthesized D-Allose-¹³C must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carbohydrates. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are essential.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: D-Allose-¹³C is typically dissolved in deuterium oxide (D₂O).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 800 MHz) is used.[2][6]

-

Experiments:

¹³C NMR Chemical Shift Data for D-Allose (in D₂O):

| Atom | Chemical Shift (ppm) |

| C1 | 96.131 |

| C2 | 76.325 / 73.950 / 73.883 / 69.492 |

| C3 | 76.325 / 73.950 / 73.883 / 69.492 |

| C4 | 63.869 |

| C5 | 76.325 / 73.950 / 73.883 / 69.492 |

| Data sourced from the Biological Magnetic Resonance Bank (BMRB).[6] Note: The multiple values for C2, C3, and C5 represent different tautomers in solution. |

Logical Relationship for NMR Signal Assignment:

Caption: Workflow for complete NMR signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of D-Allose-¹³C. Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of sugars.[8][9]

Experimental Protocol for LC-MS Analysis:

-

Chromatography: Liquid chromatography is used to separate the sugar from any impurities.

-

Ionization: Electrospray ionization (ESI) is a common technique for carbohydrates.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition and isotopic distribution.[8]

Expected Mass Spectrometry Data for D-Allose-¹³C:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| D-Allose | C₆H₁₂O₆ | 180.063388 |

| D-Allose-¹³C₁ | ¹³CC₅H₁₂O₆ | 181.066743 |

| D-Allose-¹³C₆ | ¹³C₆H₁₂O₆ | 186.083568 |

| Computed values based on isotopic masses.[10][11] |

This guide provides foundational knowledge for the synthesis and analysis of D-Allose-¹³C. For specific applications, further optimization of the described protocols may be necessary. The provided data and workflows serve as a starting point for researchers entering this field.

References

- 1. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. production-of-d-allose-from-d-allulose-using-commercial-immobilized-glucose-isomerase - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bmse000008 D-Allose at BMRB [bmrb.io]

- 7. omicronbio.com [omicronbio.com]

- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthose.com [synthose.com]

D-Allose: A Technical Guide to its Natural Abundance, Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest within the scientific community due to its unique physicochemical properties and diverse biological activities. Despite its structural similarity to glucose, D-Allose is not readily metabolized by most organisms, rendering it a low-calorie sweetener. More importantly, it exhibits a range of promising therapeutic effects, including anti-inflammatory, anti-cancer, and cryoprotective properties. This technical guide provides a comprehensive overview of the natural abundance and sources of D-Allose, details on its extraction and quantification, and an in-depth look at its known signaling pathways.

Natural Abundance and Sources of D-Allose

D-Allose is found in trace amounts in a limited number of natural sources, making its extraction for research and commercial purposes challenging. The known natural occurrences of D-Allose are summarized in the table below.

| Natural Source | Type | Form of D-Allose | Concentration/Yield |

| Protea rubropilosa (African shrub) | Plant | As a 6-O-cinnamyl glycoside[1] | Not specified |

| Slender speedwell (Veronica filiformis) | Plant | Not specified | Not specified |

| Golden bartonia | Plant | Not specified | Not specified |

| Potato leaves (Solanum tuberosum) | Plant | Not specified | Not specified |

| Chenille plant (Acalypha hispida) | Plant | Not specified | Less than 5% yield from extraction[2] |

| Ochromas malhamensis | Freshwater alga | Not specified (unknown absolute configuration)[1] | Not specified |

| Human umbilical cord blood | Human | Free monosaccharide[3][4] | Detected at low levels[3][4] |

| Indian seaweed | Marine algae | Not specified[4] | Detected at low levels[4] |

Due to its scarcity in nature, the primary method for obtaining D-Allose is through biotechnological production, typically involving the enzymatic isomerization of more abundant sugars like D-psicose or D-allulose.[5][6] This approach offers a more sustainable and scalable supply for research and potential therapeutic applications.

Experimental Protocols

Extraction of D-Allose from Plant Material (General Protocol)

While specific protocols for D-Allose extraction from its natural sources are not widely published due to its rarity, a general method for the extraction of non-structural carbohydrates from plant tissues can be adapted. This protocol serves as a foundational methodology that would require optimization for each specific plant matrix.

Objective: To extract soluble monosaccharides, including D-Allose, from plant leaf tissue.

Materials:

-

Fresh or freeze-dried plant leaves

-

80% ethanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Water bath or heating block

-

Rotary evaporator or vacuum concentrator

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Homogenize fresh plant leaves or grind freeze-dried leaves into a fine powder.

-

Extraction: a. Weigh approximately 1-5 g of the prepared plant material into a centrifuge tube. b. Add 20 mL of 80% ethanol to the tube. c. Vortex thoroughly to ensure complete mixing. d. Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent vortexing.

-

Centrifugation: a. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris. b. Carefully decant the supernatant, which contains the soluble sugars, into a clean collection tube.

-

Re-extraction (Optional but Recommended): To maximize the yield, the pellet can be re-extracted with another 10 mL of 80% ethanol, and the supernatants can be pooled.

-

Solvent Evaporation: a. Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator until the sample is completely dry.

-

Reconstitution and Filtration: a. Reconstitute the dried extract in a known volume of deionized water (e.g., 1-5 mL). b. Filter the reconstituted solution through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: The resulting solution is now ready for quantitative analysis using methods such as HPLC or Capillary Electrophoresis.

Quantification of D-Allose by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-Allose in an aqueous sample.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Amine-based column (e.g., NH2P-50 4E) or a specialized carbohydrate analysis column.

Mobile Phase and Conditions:

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting ratio is 75:25 (acetonitrile:water, v/v).[7]

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of D-Allose standards of known concentrations in deionized water to generate a calibration curve.

-

Sample Analysis: Inject the filtered extract (from the extraction protocol) and the standards into the HPLC system.

-

Data Analysis: Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of D-Allose in the sample by interpolating its peak area or height from the calibration curve.

Quantification of D-Allose by Capillary Electrophoresis (CE)

Objective: To separate and quantify D-Allose in the presence of other sugars.

Instrumentation and Capillary:

-

Capillary electrophoresis system with a UV or diode-array detector.

-

Fused-silica capillary.

Electrolyte and Conditions:

-

Background Electrolyte (BGE): A high pH buffer is often used for the separation of underivatized sugars. For example, 36 mM sodium phosphate and 130 mM sodium hydroxide, pH 12.6.

-

Voltage: 15-20 kV.

-

Detection: Indirect UV detection at a wavelength such as 265 nm.

Procedure:

-

Capillary Conditioning: Condition the capillary with sodium hydroxide, water, and the BGE according to the instrument manufacturer's instructions.

-

Standard and Sample Preparation: Prepare standards and samples in the BGE or a compatible buffer.

-

Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Separation and Detection: Apply the separation voltage and monitor the migration of the analytes.

-

Data Analysis: Identify and quantify the D-Allose peak based on its migration time and peak area relative to the standards.

Signaling Pathways Involving D-Allose

Recent research has begun to elucidate the molecular mechanisms through which D-Allose exerts its biological effects, particularly in plants. Two key signaling pathways have been identified.

Inhibition of Gibberellin Signaling

D-Allose has been shown to inhibit the gibberellin (GA) signaling pathway in plants like rice, leading to growth inhibition. This process is dependent on the initial phosphorylation of D-Allose by hexokinase.

Caption: D-Allose inhibits gibberellin signaling via hexokinase-dependent phosphorylation.

Induction of Plant Defense Mechanisms

D-Allose can act as a signaling molecule to trigger defense responses in plants against pathogens. This pathway also involves hexokinase and leads to the production of reactive oxygen species (ROS).

Caption: D-Allose induces plant defense through a ROS-mediated signaling cascade.

Conclusion

D-Allose remains a fascinating and promising rare sugar with significant potential in various scientific and therapeutic fields. While its natural abundance is limited, ongoing advancements in biotechnology are making it more accessible for research. The elucidation of its signaling pathways, particularly its ability to modulate fundamental cellular processes in plants, opens up new avenues for its application in agriculture and beyond. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted nature of D-Allose. Further research is warranted to fully uncover its quantitative presence in nature and to explore its mechanisms of action in mammalian systems.

References

- 1. researchgate.net [researchgate.net]

- 2. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fortunejournals.com [fortunejournals.com]

- 5. The occrrence of D-(+)-allose in nature - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Application of D-Allose-13C versus Unlabeled D-Allose in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide found in minute quantities in nature.[1] Its unique biological properties, including anti-cancer, anti-inflammatory, and anti-oxidative effects, have garnered significant attention from the research community.[2] Unlike its abundant isomer, D-glucose, D-allose is minimally metabolized, providing almost zero caloric value, which makes it an intriguing candidate for therapeutic and nutraceutical applications.[3][4]

This technical guide delves into the comparative use of unlabeled D-Allose and its stable isotope-labeled counterpart, D-Allose-13C, in biological systems. While unlabeled D-Allose is invaluable for assessing overall physiological and pharmacological effects, D-Allose-13C is an indispensable tool for elucidating the precise molecular mechanisms, metabolic fate, and pharmacokinetics of this rare sugar. By tracing the path of the 13C atoms, researchers can gain unprecedented insights into how D-Allose interacts with and influences complex biological networks. This guide provides a comprehensive overview of the methodologies, data interpretation, and applications that distinguish these two powerful research tools.

Chapter 1: Physicochemical Properties and Biological Fate

The primary distinction between unlabeled D-Allose and D-Allose-13C lies in their atomic composition and, consequently, their molecular weight. The incorporation of the stable, non-radioactive 13C isotope allows for its differentiation from the naturally abundant 12C isotope using analytical techniques like mass spectrometry and NMR spectroscopy. Other physicochemical properties such as solubility, chemical reactivity, and stereochemistry are virtually identical, ensuring that the labeled molecule behaves biologically in the same manner as its unlabeled counterpart.

Table 1: Physicochemical Properties of D-Allose and D-Allose-13C (Uniformly Labeled)

| Property | Unlabeled D-Allose | D-Allose-13C6 | Data Source(s) |

| Chemical Formula | C6H12O6 | 13C6H12O6 | Standard Chemical Data |

| Molecular Weight | ~180.16 g/mol | ~186.10 g/mol | Standard Chemical Data |

| Biological Activity | Identical | Identical | [5] |

| Caloric Value | Near zero | Near zero | [1][4] |

Metabolic Fate of D-Allose

D-Allose is poorly metabolized in the body. After absorption, a significant portion is excreted unchanged in the urine.[3] Studies in rats and humans have shown high excretion rates, indicating minimal retention or metabolic conversion.[3] This property is central to its low-calorie nature and safety profile.

Metabolic Tracing with D-Allose-13C

Stable isotope tracing is a powerful technique to follow the journey of a molecule through a biological system.[5] When D-Allose-13C6 is introduced, the heavy carbon atoms act as a "tag." Analytical instruments can detect this mass difference, allowing researchers to distinguish the administered allose and any of its metabolic byproducts from the vast background of endogenous carbon-based molecules. This enables precise quantification of uptake, biodistribution, and conversion into other metabolites, providing a clear picture of its metabolic flux.[6]

Chapter 2: Applications in Cancer Research

One of the most promising areas of D-Allose research is in oncology. D-Allose has been shown to inhibit the proliferation of various cancer cell lines.[7] The proposed mechanisms include the induction of oxidative stress, cell cycle arrest, and disruption of tumor energy metabolism.[3][8]

Elucidating Anti-Cancer Mechanisms

Unlabeled D-Allose can demonstrate if a cancer cell's growth is inhibited, but D-Allose-13C can help reveal how. For instance, D-Allose has been found to upregulate the expression of Thioredoxin-interacting protein (TXNIP), a tumor suppressor that inhibits glucose uptake.[9] By using D-Allose-13C, researchers can definitively trace whether the sugar itself or its metabolites are directly interacting with pathways that regulate TXNIP.

A key anti-cancer mechanism of D-Allose involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like AMPK.[3][10]

Chapter 3: Experimental Protocols

The choice between unlabeled D-Allose and D-Allose-13C dictates the experimental design and the required analytical instrumentation.

Protocol 1: In Vitro Cell Proliferation Assay (Unlabeled D-Allose)

This protocol is designed to assess the general effect of D-Allose on cancer cell growth.

-

Cell Culture : Plate human cancer cell lines (e.g., HuH-7, MDA-MB-231) in 96-well plates and culture for 24 hours.[9]

-

Treatment : Replace the medium with fresh medium containing various concentrations of unlabeled D-Allose (e.g., 0-50 mM). Include a no-sugar control and a D-glucose control.

-

Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[7]

-

Viability Assay : Measure cell proliferation using a standard method like the MTT assay or a cell counting kit.[7]

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to the control.

Protocol 2: In Vivo Biodistribution and Pharmacokinetics (D-Allose-13C)

This protocol uses D-Allose-13C to determine its absorption, distribution, and clearance in an animal model.

-

Animal Model : Use a relevant animal model, such as mice bearing tumor xenografts.

-

Tracer Administration : Administer a precise dose of D-Allose-13C6 via the desired route (e.g., oral gavage, intraperitoneal, or intravenous infusion).[10][11]

-

Sample Collection : Collect blood, urine, and various tissues (tumor, liver, kidney, brain, etc.) at specific time points post-administration (e.g., 10 min, 30 min, 1h, 4h, 24h).[10][12]

-

Metabolite Extraction : Homogenize tissues and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

LC-MS/MS Analysis : Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify both unlabeled (endogenous) and 13C-labeled D-Allose.

-

Data Analysis : Determine pharmacokinetic parameters (Cmax, Tmax, AUC) and quantify the concentration of D-Allose-13C per gram of tissue to map its biodistribution.

Chapter 4: Data Presentation and Interpretation

Quantitative data from these experiments should be structured for clear comparison.

Unlabeled D-Allose: In Vitro Proliferation Data

The primary output is the dose-dependent effect on cell viability.

Table 2: Effect of Unlabeled D-Allose on Cancer Cell Proliferation (72h Incubation)

| Cell Line | D-Allose Conc. (mM) | % Proliferation (of Control) | Data Source(s) |

| HuH-7 (Hepatocellular Carcinoma) | 50 | 33.66 ± 2.07% | [9] |

| MDA-MB-231 (Breast Adenocarcinoma) | 50 | 47.07 ± 8.66% | [9] |

| SH-SY5Y (Neuroblastoma) | 50 | 47.18 ± 2.66% | [9] |

Data represents the significant inhibitory effect of D-Allose on the growth of various cancer cell lines.

D-Allose-13C: In Vivo Biodistribution Data

The key output is the concentration of the tracer in different tissues over time, which is impossible to measure accurately without an isotopic label.

Table 3: Hypothetical Biodistribution of D-Allose-13C in a Mouse Model 30 Minutes Post-Injection

| Tissue | 13C-Allose Concentration (µg/g tissue) | Key Finding |

| Blood | 150.5 | Rapid systemic circulation |

| Tumor | 85.2 | Significant accumulation in tumor tissue |

| Kidney | 210.8 | High concentration, indicating renal clearance route |

| Liver | 45.1 | Lower accumulation, suggesting limited hepatic metabolism |

| Brain | 5.3 | Low concentration, suggesting poor blood-brain barrier penetration |

This data, obtainable only with D-Allose-13C, demonstrates not just the presence but the quantity of the administered compound in target and off-target tissues, providing critical information for drug development.

Chapter 5: Analytical Methodologies

Mass Spectrometry (MS)

For 13C tracer studies, LC-MS/MS is the gold standard. It separates compounds by chromatography and then detects them based on their mass-to-charge ratio. The mass difference between D-Allose (m/z ~179 for the [M-H]- ion) and D-Allose-13C6 (m/z ~185) allows for simultaneous, specific, and highly sensitive detection of both forms.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can also be used to detect the incorporation of the label.[15] While generally less sensitive than MS, NMR provides valuable structural information. It can determine the exact position of the 13C atoms within a metabolite, which can be crucial for deciphering complex metabolic rearrangements.[16]

Conclusion

Unlabeled D-Allose and D-Allose-13C are complementary, not competing, tools in biological research.

-

Unlabeled D-Allose is ideal for initial screenings, dose-response studies, and assessing overall biological or physiological outcomes (e.g., "Does D-Allose inhibit tumor growth?"). It is cost-effective and requires less specialized analytical equipment.

-

D-Allose-13C is essential for mechanistic studies, metabolic flux analysis, and definitive pharmacokinetic and biodistribution profiling (e.g., "How is D-Allose taken up by the tumor, where does it go, and what does it become?"). It provides quantitative, unambiguous data that is critical for advancing a compound through the drug development pipeline.

For researchers and drug developers, a comprehensive understanding of a compound's action requires a strategic application of both approaches. The use of stable isotope tracers like D-Allose-13C represents a sophisticated and powerful method to move beyond correlation and establish causality in complex biological systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]

- 4. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 10. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]

- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. omicronbio.com [omicronbio.com]

The In Vivo Metabolic Fate of D-Allose-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C3 epimer of D-glucose, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. Understanding its metabolic fate is crucial for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of D-Allose, with a specific focus on the use of carbon-13 (¹³C) isotopic labeling as a tool for quantitative analysis. While specific quantitative data for D-Allose-¹³C in vivo are limited in publicly available literature, this guide synthesizes existing knowledge on unlabeled D-Allose and provides detailed experimental protocols adapted from established ¹³C-tracer methodologies to facilitate future research in this area.

Introduction

The study of xenobiotic metabolism is a cornerstone of drug development. Isotopic labeling, particularly with stable isotopes like ¹³C, offers a powerful method to trace the metabolic fate of a compound in vivo without the complications of radioactivity. This guide will detail the current understanding of D-Allose metabolism and provide the necessary methodological framework for conducting in vivo studies using D-Allose-¹³C.

In Vivo Metabolic Fate of D-Allose

Studies on unlabeled D-Allose have provided foundational knowledge about its behavior in biological systems.

Absorption

D-Allose is absorbed from the small intestine primarily via the sodium-dependent glucose cotransporter 1 (SGLT1), the same transporter responsible for glucose uptake. This shared transport mechanism suggests a potential for competitive inhibition with glucose.

Distribution

Following absorption, D-Allose is distributed throughout the body via the bloodstream. Limited evidence from studies on related rare sugars suggests that it may distribute to various tissues.

Metabolism

A key characteristic of D-Allose is its resistance to metabolic degradation. Unlike D-glucose, it is a poor substrate for the glycolytic pathway. The majority of absorbed D-Allose is not metabolized and does not contribute significantly to hepatic energy production.

Excretion

The primary route of elimination for D-Allose is renal excretion. A substantial portion of an orally administered dose is recovered unchanged in the urine.

Quantitative Data Presentation (Illustrative)

Due to the limited availability of specific in vivo quantitative data for D-Allose-¹³C, the following tables are presented as illustrative examples of the types of data that would be generated from the described experimental protocols. The values are hypothetical and based on the known metabolic characteristics of unlabeled D-Allose.

Table 1: Illustrative Biodistribution of D-Allose-¹³C in Rats Following Oral Administration (2 g/kg)

| Time Point | Plasma (µg/mL) | Liver (µg/g tissue) | Kidney (µg/g tissue) | Urine (cumulative % of dose) |

| 30 min | 150 | 50 | 80 | 5 |

| 1 hour | 250 | 80 | 120 | 20 |

| 2 hours | 180 | 60 | 90 | 45 |

| 4 hours | 90 | 30 | 45 | 70 |

| 8 hours | 20 | 10 | 15 | 85 |

| 24 hours | < 5 | < 5 | < 5 | 92 |

Table 2: Illustrative Analysis of ¹³C-Enrichment in Key Metabolites Following D-Allose-¹³C Administration

| Metabolite | Tissue | ¹³C Enrichment (%) | Interpretation |

| D-Allose-6-phosphate | Liver | < 1% | Minimal phosphorylation, indicating low entry into glycolysis. |

| Lactate | Muscle | Not Detected | No significant contribution from D-Allose to glycolytic end products. |

| Glycogen | Liver | Not Detected | D-Allose is not stored as glycogen. |

| Citrate | Liver | Not Detected | No significant entry of D-Allose-derived carbons into the TCA cycle. |

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracing with ¹³C-glucose and are tailored for a study on the metabolic fate of D-Allose-¹³C.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.

-

Acclimatization: Animals should be acclimatized for at least one week with controlled

The Cellular Gateway: An In-depth Technical Guide to the Uptake and Transport Mechanisms of D-Allose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in biomedical research for its unique physiological effects, including anti-proliferative and anti-inflammatory properties. Understanding the mechanisms by which D-Allose enters and influences cells is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the uptake and transport of D-Allose in various cell types. We delve into the specific transporters involved, the kinetics of transport where known, and the downstream signaling pathways modulated by this intriguing sugar. This document synthesizes quantitative data, details key experimental protocols, and presents visual diagrams of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanisms of D-Allose Cellular Uptake

The entry of D-Allose into cells is primarily mediated by specific hexose transporters, with selectivity observed across different cell types and tissues. The primary route of intestinal absorption is via the sodium-dependent glucose cotransporter 1 (SGLT1), while its interaction with the facilitative glucose transporters (GLUTs) appears to be more complex and often indirect.

Sodium-Dependent Glucose Cotransporter 1 (SGLT1)

In the small intestine, D-Allose is predominantly absorbed via SGLT1, a key transporter for dietary glucose and galactose.[1] This active transport mechanism utilizes the sodium gradient across the apical membrane of intestinal epithelial cells to move D-Allose into the cell against a concentration gradient.[1] Studies in rats have demonstrated that the specific inhibition of SGLT1 significantly reduces the plasma concentration of orally administered D-Allose.[1] This indicates that SGLT1 is the principal transporter for the intestinal absorption of this rare sugar.[1] In contrast, D-Allose does not appear to be a significant substrate for GLUT5, the primary fructose transporter in the intestine.[1]

Facilitative Glucose Transporters (GLUTs)

The interaction of D-Allose with the GLUT family of transporters is multifaceted. While direct transport of D-Allose by GLUTs appears to be limited in some cell types, its most significant impact is the indirect regulation of GLUT1 expression, particularly in cancer cells.

In V79 Chinese hamster lung fibroblast cells, the uptake of radiolabeled D-Allose was observed to be a slow process that was not inhibited by cytochalasin B, a potent inhibitor of GLUT-mediated transport.[2] This suggests that in these cells, D-Allose may enter via simple diffusion rather than facilitated transport.[2]

Indirect Regulation of GLUT1 Expression

A pivotal mechanism underlying the anti-cancer effects of D-Allose is its ability to downregulate the expression of GLUT1.[3][4][5] This transporter is frequently overexpressed in various cancer cells to meet their high energy demands. D-Allose treatment has been shown to decrease GLUT1 mRNA and protein levels, leading to reduced glucose uptake and subsequent inhibition of cancer cell proliferation.[3][4] This effect is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[3][4]

Quantitative Data on D-Allose Transport and Effects

The following tables summarize the available quantitative data on the pharmacokinetics of D-Allose and its effects on glucose transport.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats

| Parameter | D-Allose (2 g/kg BW) | D-Allose (2 g/kg BW) + KGA-2727 (SGLT1 inhibitor) | Reference |

| Cmax (mM) | 11.1 ± 0.53 | 0.983 ± 0.59 | [1] |

| Tmax (min) | 75.0 ± 8.7 | 120 ± 34 | [1] |

Table 2: Effect of D-Allose on 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts

| Condition | Vmax | Km | Reference |

| Control | Not specified | No change | [2] |

| D-Allose Treatment | Decreased | No change | [2] |

Table 3: Inhibition of 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts

| Inhibitor | Ki (mM) | Reference |

| D-Glucose | 1.7 | [2] |

| D-Allose | Not determined | [2] |

Table 4: Effect of D-Allose on Glucose Uptake in HuH-7 Cancer Cells

| Condition | Glucose Uptake (pmol/min/mg protein) | Reference |

| Control | 7.81 ± 0.33 | [4] |

| D-Allose Treatment | 5.33 ± 0.50 | [4] |

Signaling Pathway: D-Allose-Mediated Downregulation of GLUT1

D-Allose exerts its inhibitory effect on glucose uptake in cancer cells through a defined signaling pathway involving the upregulation of TXNIP.

Caption: D-Allose signaling pathway leading to inhibition of cancer cell growth.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of D-Allose uptake and its effects.

In Vivo Intestinal Absorption of D-Allose in Rats

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are fasted overnight.

-

A solution of D-Allose (e.g., 2 g/kg body weight) with or without an SGLT1 inhibitor (e.g., KGA-2727) is administered via oral gavage.

-

Blood samples are collected from the tail vein at multiple time points (e.g., 0, 30, 60, 90, 120, 180 minutes) post-administration.

-

Plasma is separated by centrifugation.

-

-

Analysis:

-

Plasma samples are deproteinized.

-

The concentration of D-Allose in the plasma is quantified using High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic parameters (Cmax, Tmax) are calculated from the concentration-time profile.

-

Cellular Glucose Uptake Assay

-

Cell Lines: Various cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y).

-

Procedure:

-

Cells are seeded in multi-well plates and cultured to the desired confluency.

-

Cells are treated with D-Allose at various concentrations for a specified period (e.g., 24-48 hours).

-

The culture medium is replaced with a glucose-free buffer.

-

A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the buffer and incubated for a short period (e.g., 5-10 minutes).

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

Cells are lysed.

-

-

Analysis:

-

The radioactivity in the cell lysate is measured using a scintillation counter.

-

The protein concentration of the lysate is determined to normalize the uptake values.

-

Glucose uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per minute per milligram of protein.

-

Western Blot Analysis for GLUT1 and TXNIP Expression

-

Cell Lines: Cancer cell lines of interest.

-

Procedure:

-

Cells are treated with D-Allose as described above.

-

Total protein is extracted from the cells.

-

Protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for GLUT1 and TXNIP. A loading control antibody (e.g., β-actin) is also used.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Analysis:

-

The protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the bands is quantified using densitometry software.

-

The expression levels of GLUT1 and TXNIP are normalized to the loading control.

-

Real-Time PCR for GLUT1 and TXNIP mRNA Expression

-

Cell Lines: Cancer cell lines of interest.

-

Procedure:

-

Cells are treated with D-Allose.

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

Real-time PCR is performed using specific primers for GLUT1, TXNIP, and a housekeeping gene (e.g., GAPDH).

-

-

Analysis:

-

The relative mRNA expression levels are calculated using the ΔΔCt method, with the housekeeping gene for normalization.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of D-Allose.

Caption: Experimental workflow for in vivo intestinal absorption studies of D-Allose.

Caption: Experimental workflow for investigating the effects of D-Allose on cancer cells.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the cellular uptake and transport mechanisms of D-Allose. The primary intestinal transporter has been identified as SGLT1, and a key anti-cancer mechanism involves the TXNIP-mediated downregulation of GLUT1. However, several areas warrant further investigation. The precise transport kinetics (Km, Vmax, and Ki) of D-Allose for SGLT1 and various GLUT isoforms need to be determined to build accurate quantitative models of its cellular disposition. Furthermore, the role of other GLUT transporters (GLUT2, GLUT3, GLUT4, etc.) in D-Allose uptake in different tissues remains to be elucidated. A deeper understanding of the intracellular fate of D-Allose beyond its initial phosphorylation will also be crucial. Continued research in these areas will be instrumental in fully harnessing the therapeutic potential of D-Allose in oncology and other disease areas.

References

- 1. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism | PLOS One [journals.plos.org]

- 2. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunocytochemistry of GLUT2, uptake of fluorescent desnitroso-streptozotocin analogs and phosphorylation of D-glucose in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Allose: A Promising Anti-Cancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose, has emerged as a compelling candidate in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of D-Allose's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. The primary mechanisms include the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), subsequent downregulation of the glucose transporter GLUT1, induction of oxidative stress through the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of autophagy. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of D-Allose.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects. D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered significant attention for its unique biological activities, including its potent anti-cancer properties. Unlike its abundant isomer, D-glucose, which fuels the high metabolic demands of tumor cells, D-Allose exhibits inhibitory effects on cancer cell growth. This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-neoplastic effects of D-Allose and presents key experimental findings in a structured format to facilitate further research and development.

Mechanisms of Anti-Cancer Action

D-Allose exerts its anti-cancer effects through a multi-pronged approach, targeting key pathways involved in cancer cell proliferation, metabolism, and survival.

Upregulation of Thioredoxin-Interacting Protein (TXNIP)

A pivotal mechanism of D-Allose's action is the significant induction of Thioredoxin-Interacting Protein (TXNIP) expression.[1][2][3][4][5] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism and acts as a tumor suppressor. In several cancer cell lines, D-Allose treatment leads to a dose-dependent increase in TXNIP mRNA and protein levels.[2][4]

Inhibition of Glucose Transporter 1 (GLUT1) and Glucose Uptake

The upregulation of TXNIP by D-Allose directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[2][3] By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and growth inhibition.[2] Studies have confirmed a significant decrease in glucose uptake in cancer cells following D-Allose treatment.[2]

Induction of Reactive Oxygen Species (ROS)

D-Allose treatment has been shown to induce the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[4][5][6][7] While low levels of ROS can promote cancer cell proliferation, high levels induce oxidative stress, leading to cellular damage and apoptosis. The increase in ROS is a key contributor to the cytotoxic effects of D-Allose.

Cell Cycle Arrest

D-Allose has been observed to induce cell cycle arrest in various cancer cell lines. For instance, in ovarian carcinoma cells, D-Allose treatment leads to a moderate arrest in the G2/M phase of the cell cycle.[8] This arrest is often accompanied by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[8]

Induction of Apoptosis and Autophagy

D-Allose can induce programmed cell death, or apoptosis, in cancer cells. In human ovarian carcinoma cells, D-Allose treatment resulted in an increase in apoptotic cells.[8] Furthermore, D-Allose has been shown to induce autophagy in Lewis lung carcinoma cells. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to a form of autophagic cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of D-Allose.

Table 1: In Vitro Efficacy of D-Allose on Cancer Cell Viability

| Cell Line | Cancer Type | D-Allose Concentration (mM) | Treatment Duration | Reduction in Cell Viability (%) | Reference |

| RT112 | Bladder Cancer | 50 | 24 h | 31.6 | [4][6] |

| 253J | Bladder Cancer | 50 | 24 h | 31.8 | [4][6] |

| J82 | Bladder Cancer | 50 | 24 h | 39.1 | [4][6] |

| HuH-7 | Hepatocellular Carcinoma | 50 | 7 days | 66.34 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 50 | 7 days | 52.93 | [2] |

| SH-SY5Y | Neuroblastoma | 50 | 7 days | 52.82 | [2] |

| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant Inhibition (exact % not specified) | [8] |

| HSC-3 | Head and Neck Cancer | Dose-dependent | - | Dose-dependent decrease | [1] |

| Ca9-22 | Head and Neck Cancer | 25 | - | Inhibition noted | [1] |

| MOLT-4F | Human Leukemia | 1.3 (GI50) | - | 50 | [9] |

Table 2: In Vivo Efficacy of D-Allose on Tumor Growth

| Cancer Model | D-Allose Administration | Treatment Duration | Tumor Volume Reduction (%) | Reference |

| Bladder Cancer Xenograft (RT112 cells) | Oral | 15 days | Significant Inhibition (p < 0.05) | [6][10] |

| Head and Neck Cancer Xenograft (HSC-3 cells) | - | 15 days | 39 | [1] |

Table 3: Effect of D-Allose on Protein Expression and ROS Production

| Cell Line | Parameter Measured | D-Allose Concentration (mM) | Change | Reference |

| RT112 | Intracellular ROS | 50 | 360.2% increase | [4][6] |

| 253J | Intracellular ROS | 50 | 203.8% increase | [4][6] |

| J82 | Intracellular ROS | 50 | 144% increase | [4][6] |

| HuH-7 | TXNIP Protein | 50 | 1070.01% increase | [2] |

| MDA-MB-231 | TXNIP Protein | 50 | 537.26% increase | [2] |

| SH-SY5Y | TXNIP Protein | 50 | 456.36% increase | [2] |

| HuH-7 | GLUT1 Protein | 50 | 57.68% decrease | [2] |

| MDA-MB-231 | GLUT1 Protein | 50 | 37.42% decrease | [2] |

| SH-SY5Y | GLUT1 Protein | 50 | 35.6% decrease | [2] |

| OVCAR-3 | p21 Protein | 50 | Upregulation | [8] |

| OVCAR-3 | p27 Protein | 50 | Upregulation | [8] |

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to investigate the anti-cancer properties of D-Allose.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Overview:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of D-Allose and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

-

Calculate the percentage of cell viability relative to the control group.

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as TXNIP, GLUT1, p21, and p27.

-

Protocol Overview:

-

Lyse D-Allose-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-TXNIP, anti-GLUT1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol Overview:

-

Harvest D-Allose-treated and control cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[11][12]

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15]

-

Protocol Overview:

-

Fix and permeabilize D-Allose-treated and control cells.[16]

-

Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP).[16]

-

Wash the cells to remove unincorporated nucleotides.

-

If an indirect method is used, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic (TUNEL-positive) cells.[16]

-

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo anti-tumor efficacy of D-Allose.

-

Protocol Overview:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).[1]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer D-Allose (e.g., orally or via intraperitoneal injection) and a vehicle control to the respective groups for a specified duration.[6][10]

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (length × width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer effects of D-Allose.

References

- 1. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 4. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer | MDPI [mdpi.com]

- 5. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. TUNEL staining [abcam.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

D-Allose and its role in inhibiting cancer cell proliferation.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rare sugar D-Allose has emerged as a molecule of significant interest in oncology research due to its demonstrated ability to inhibit the proliferation of various cancer cell lines. Unlike its abundant epimer, D-glucose, which fuels the rapid growth of tumors, D-Allose exhibits cytostatic and cytotoxic effects, making it a potential candidate for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanisms of action of D-Allose, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanisms of Action

D-Allose exerts its anti-proliferative effects on cancer cells through a multi-faceted approach, primarily by inducing oxidative stress, modulating cellular metabolism, and triggering cell cycle arrest and apoptosis.[1][2]

A central mechanism of D-Allose action is the upregulation of Thioredoxin Interacting Protein (TXNIP).[1][3] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism. By binding to and inhibiting the antioxidant protein thioredoxin, increased levels of TXNIP lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, creating a state of oxidative stress that can trigger programmed cell death.

Furthermore, the induction of TXNIP by D-Allose has a direct impact on glucose uptake. TXNIP has been shown to negatively regulate the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for transporting glucose into cells.[1][3][4] Cancer cells often overexpress GLUT1 to meet their high energy demands. By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and inhibition of proliferation.[1][3]

Beyond metabolic interference, D-Allose has been observed to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[2] This arrest prevents the cells from progressing through the division cycle, thereby halting their proliferation. In several cancer cell lines, D-Allose treatment also leads to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.

Quantitative Data on the Efficacy of D-Allose

The inhibitory effect of D-Allose on cancer cell proliferation has been quantified in various studies. The following tables summarize the key findings across different cancer cell lines.

| Cell Line | Cancer Type | D-Allose Concentration | % Inhibition of Cell Viability/Proliferation | Reference |

| Bladder Cancer | ||||

| RT112 | Bladder Carcinoma | 50 mM | 31.6% | [5] |

| 253J | Bladder Carcinoma | 50 mM | 31.8% | [5] |

| J82 | Bladder Carcinoma | 50 mM | 39.1% | [5] |

| Hepatocellular Carcinoma | ||||

| HuH-7 | Hepatocellular Carcinoma | 50 mM | Not specified, significant inhibition | [1] |

| Breast Cancer | ||||

| MDA-MB-231 | Breast Adenocarcinoma | 50 mM | Not specified, significant inhibition | [1] |

| Neuroblastoma | ||||

| SH-SY5Y | Neuroblastoma | 50 mM | Not specified, significant inhibition | [1] |

| Leukemia | ||||

| MOLT-4F | T-cell Acute Lymphoblastic Leukemia | 1300 µM (GI50) | 50% | [6] |

Signaling Pathways

The primary signaling pathway affected by D-Allose in cancer cells involves the upregulation of TXNIP and the subsequent downregulation of GLUT1, leading to increased oxidative stress and reduced glucose uptake.

References

- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Metabolic Maze: An In-depth Technical Guide to the Cellular Pathways Affected by D-Allose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in the scientific community for its diverse biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. A key aspect of its mechanism of action lies in its ability to modulate fundamental metabolic pathways, primarily those involved in glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of how D-Allose impacts cellular metabolism, with a focus on glycolysis and glucose uptake. We present quantitative data from key studies in structured tables, detail the experimental protocols used to obtain this data, and provide visualizations of the affected pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cancer cells and other rapidly proliferating cells exhibit altered metabolic profiles, most notably an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift makes the glycolytic pathway an attractive target for therapeutic intervention. D-Allose, being a structural analog of D-glucose, enters cells through glucose transporters (GLUTs) and can interfere with glucose metabolism. Its ability to inhibit cancer cell growth and modulate metabolic processes has positioned it as a promising candidate for further investigation in drug development. This guide will delve into the specific metabolic pathways affected by D-Allose, providing the necessary technical details for researchers to build upon existing knowledge.

Impact on Glucose Uptake and Glycolysis

D-Allose has been shown to directly impact the initial steps of glucose metabolism: its uptake into the cell and its subsequent breakdown through glycolysis.

Inhibition of Glucose Uptake

Studies have demonstrated that D-Allose can reduce the uptake of glucose in various cell types, particularly in cancer cells that overexpress glucose transporters. This is partly achieved by downregulating the expression of key glucose transporters like GLUT1.

Table 1: Effect of D-Allose on GLUT1 Protein Levels and Glucose Uptake in Cancer Cell Lines

| Cell Line | Treatment | GLUT1 Protein Level (% of Control) | Glucose Uptake (pmol/min/mg protein) | Reference |

| HuH-7 | Control | 100 | 7.81 ± 0.33 | [1] |

| 50 mM D-Allose | 42.32 ± 11.41 | 5.33 ± 0.50 | [1] | |

| MDA-MB-231 | Control | 100 | Not Reported | [1] |

| 50 mM D-Allose | 62.58 ± 5.49 | Not Reported | [1] | |

| SH-SY5Y | Control | 100 | Not Reported | [1] |

| 50 mM D-Allose | 64.40 ± 9.43 | Not Reported | [1] |

The reduction in glucose uptake is a critical step in the anti-proliferative effects of D-Allose, as it limits the availability of the primary substrate for glycolysis. This effect is mediated, at least in part, by the upregulation of Thioredoxin-interacting protein (TXNIP), a known inhibitor of glucose uptake that can also promote the degradation of GLUT1.[2]

Inhibition of Glycolysis

Beyond limiting glucose entry, D-Allose also directly inhibits the glycolytic pathway. Metabolic flux analysis in cardiomyocytes has shown a significant reduction in glycolysis upon D-Allose treatment.

Table 2: Effect of D-Allose on Glycolysis in Phenylephrine-Stimulated Neonatal Rat Cardiomyocytes

| Parameter | Control | Phenylephrine (PE) | PE + D-Allose (10 mM) | Reference |

| Intracellular Glucose (nmol/mg protein) | ~2.5 | ~5.0 | ~1.5 | [3] |

| Glycolysis (mpH/min) | ~10 | ~20 | ~5 | [3] |

| Glycolytic Capacity (mpH/min) | ~25 | ~35 | ~10 | [3] |

This inhibition of glycolysis leads to a decrease in the production of ATP and essential metabolic intermediates required for cell growth and proliferation.[4]

The Pentose Phosphate Pathway: An Unexplored Frontier

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Given that D-Allose inhibits the upper stages of glycolysis, it is plausible that it also affects the flux through the PPP, which utilizes the glycolytic intermediate glucose-6-phosphate as its starting point.

However, to date, there is a notable lack of direct experimental evidence investigating the effect of D-Allose on the PPP. Future research should focus on:

-

Measuring the activity of key PPP enzymes , such as Glucose-6-Phosphate Dehydrogenase (G6PD) and transketolase, in the presence of D-Allose.

-

Quantifying the levels of PPP intermediates , such as ribose-5-phosphate and sedoheptulose-7-phosphate, in D-Allose treated cells using metabolomic approaches.

-

Determining the impact of D-Allose on the cellular NADPH/NADP+ ratio , a critical indicator of cellular redox status.

Understanding the interplay between D-Allose and the PPP will provide a more complete picture of its metabolic effects and could unveil new therapeutic strategies, particularly in diseases characterized by oxidative stress and altered nucleotide metabolism.

Signaling Pathways and Experimental Workflows

The metabolic effects of D-Allose are intricately linked to cellular signaling pathways. The following diagrams illustrate these connections and the workflows used to study them.

Caption: D-Allose enters cells via GLUT1 and inhibits glycolysis. It also upregulates TXNIP, which in turn downregulates GLUT1 expression, further reducing glucose uptake.

Caption: A typical workflow for assessing the impact of D-Allose on cellular glycolysis and mitochondrial respiration using a Seahorse XF Analyzer.

Experimental Protocols